molecular formula C18H17ClN4O3 B13369702 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369702
M. Wt: 372.8 g/mol
InChI Key: FSIMRNDAPXIQDB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 3,4-dimethoxyaniline.

    Formation of Intermediate: The reaction between 3-chlorobenzoyl chloride and 3,4-dimethoxyaniline in the presence of a base, such as triethylamine, leads to the formation of an intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization with hydrazine hydrate to form the triazole ring.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Signal Transduction: It modulates signal transduction pathways, leading to the suppression of pro-inflammatory cytokines and mediators.

    Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound lacks the methyl group at the 5-position, which may affect its biological activity and properties.

    1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxamide: The presence of an ethyl group instead of a methyl group at the 5-position may result in different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-11-20-17(22-23(11)14-6-4-5-12(19)9-14)18(24)21-13-7-8-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,21,24)

InChI Key

FSIMRNDAPXIQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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